![molecular formula C20H13ClF3N3O2S2 B2625567 1-(1,3-Benzodioxol-5-yl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]thiourea CAS No. 1024400-92-7](/img/structure/B2625567.png)
1-(1,3-Benzodioxol-5-yl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the steps required to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or solvents used.Molecular Structure Analysis
This would involve examining the molecular structure of the compound, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo, including any potential reaction mechanisms.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Molecular Geometry and Spectroscopic Properties
- Molecular Geometry and Spectroscopic Analysis : The compound 1-(1,3-Benzodioxol-5-yl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]thiourea has been subjected to quantum mechanical investigations to determine its optimal molecular geometry. Studies utilizing the B3LYP method of density functional theory (DFT) and basis sets like 6-311++G(d,p) have been conducted to establish its geometric parameters, vibrational frequencies, and thermo-dynamical properties. Additionally, this compound's electronic structure, including parameters like the HOMO-LUMO energy gap and hyperpolarizability, has been thoroughly analyzed, providing theoretical support for spectral detection technologies (Ragamathunnisa M, Revathi M, & Jasmine Vasantha Rani E, 2015).
Antioxidant and Antimicrobial Properties
Antioxidant Activities : Derivatives of thiourea, like the one , have been synthesized and studied for their antioxidant properties using assays like DPPH and ABTS. These studies are pivotal in understanding the compound's potential in mitigating oxidative stress-related damage in biological systems (T. Yeşilkaynak, 2016).
Antimicrobial Studies : The compound and its related derivatives have been synthesized and tested for antimicrobial activities, showing significance in pharmaceutical, medicinal, and drug chemistry. Their potential in creating new therapeutic agents targeting various microbial infections is of high interest in the scientific community (D. Tayade, R. Shekar, & Rahim Shekar, 2012).
Metal Complexes and Catalytic Applications
Transition Metal Complexes : Novel thiourea derivatives have been synthesized and combined with transition metals like Co2+, Ni2+, and Cu2+ to form complexes. These complexes have been characterized and analyzed for their thermal decomposition, electrochemical behavior, and potential catalytic applications, providing a pathway to various industrial and pharmaceutical applications (T. Yeşilkaynak, 2016).
Catalysis and Cyclization Reactions : The compound's derivatives have been utilized in catalytic cyclization reactions to form structurally complex and biologically active molecules like 2-aminobenzothiazoles, highlighting its utility in synthetic organic chemistry and drug synthesis (Zachary W Schroeder, L. Hiscock, & Louise N. Dawe, 2017).
Safety And Hazards
This would involve examining any potential safety hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions for the compound, such as new synthetic methods, potential applications, or areas of study.
I hope this general information is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O2S2/c21-15-7-11(20(22,23)24)9-25-18(15)31-14-4-1-12(2-5-14)26-19(30)27-13-3-6-16-17(8-13)29-10-28-16/h1-9H,10H2,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTQLWVWTYGDNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NC3=CC=C(C=C3)SC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

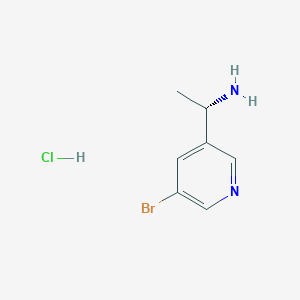
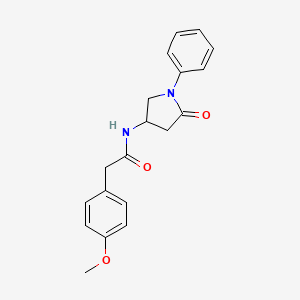
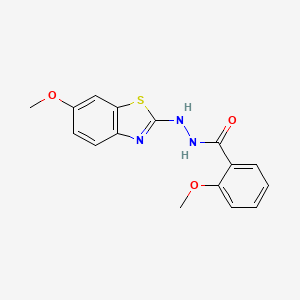
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2625494.png)
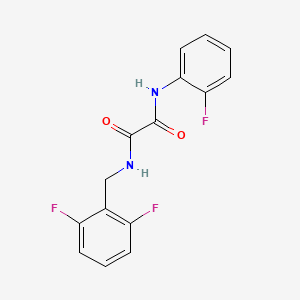
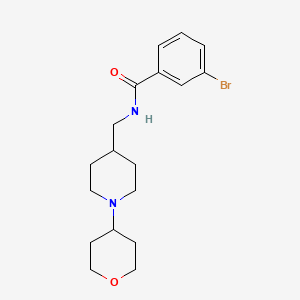
![2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B2625498.png)
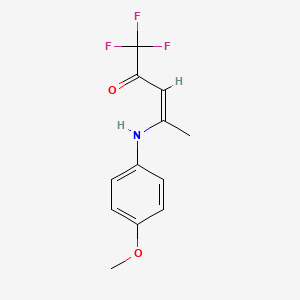
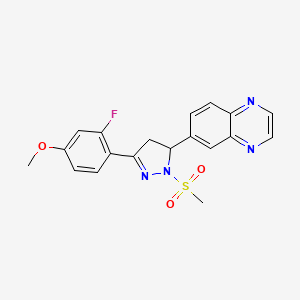
![N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2625503.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2625504.png)
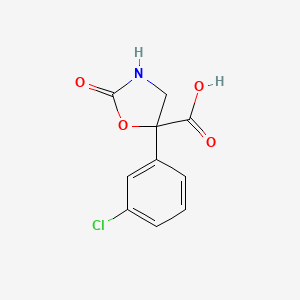
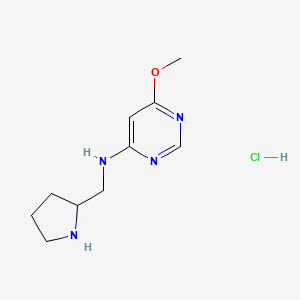
![5-[(4-Methylphenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2625507.png)